Product packaging for H-Ala-Leu-Pro-Met-His-OH(Cat. No.:CAS No. 252551-64-7)

H-Ala-Leu-Pro-Met-His-OH

Cat. No.: B14236185
CAS No.: 252551-64-7
M. Wt: 567.7 g/mol
InChI Key: MEEIVQHFHHPEJB-JBDAPHQKSA-N
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Description

Origin and Biological Relevance of H-Ala-Leu-Pro-Met-His-OH

The significance of this compound is rooted in its natural origin and its demonstrated biological activities. Understanding where this peptide comes from and how it is classified is crucial to appreciating its scientific importance.

This compound is not typically synthesized as a standalone molecule in nature. Instead, it exists as part of a larger protein structure. A primary source of this peptide is β-lactoglobulin, a major whey protein found in the milk of ruminants. researchgate.netactapol.net The peptide sequence Ala-Leu-Pro-Met-His corresponds to a fragment within the β-lactoglobulin protein.

Specifically, the related heptapeptide (B1575542) H-Ala-Leu-Pro-Met-His-Ile-Arg-OH has been identified as the fragment 142-148 of β-lactoglobulin. researchgate.netactapol.net This larger peptide, known as lactokinin, is released through enzymatic digestion, such as by trypsin. glpbio.com It is plausible that this compound could be a further breakdown product of this or other related peptides during digestion or food processing.

Interactive Data Table: Amino Acid Composition of this compound

Amino AcidAbbreviationType
Alanine (B10760859)AlaAliphatic nih.gov
Leucine (B10760876)LeuAliphatic nih.gov
ProlineProOther nih.gov
MethionineMetAliphatic nih.gov
HistidineHisAromatic, Positively Charged nih.gov

While the broader peptide H-Ala-Leu-Pro-Met-His-Ile-Arg-OH is referred to as a lactokinin due to its ACE inhibitory activity, the term "lactostatin" has also been associated with peptides derived from β-lactoglobulin. hogrefe.com Lactostatins are a class of peptides derived from milk proteins that exhibit various biological activities, including hypocholesterolemic effects. hogrefe.com For instance, the peptide Ile-Ile-Ala-Glu-Lys, also derived from β-lactoglobulin, has been identified as a novel lactostatin with cholesterol-lowering properties. hogrefe.comnih.gov Given its origin from β-lactoglobulin, this compound can be broadly classified within this family of milk-derived bioactive peptides.

Derivation of this compound from Parent Proteins (e.g., β-Lactoglobulin)

Foundational Research Perspectives on this compound

Early research into peptides derived from β-lactoglobulin, such as the parent peptide of this compound, primarily focused on their potential antihypertensive properties. The heptapeptide Ala-Leu-Pro-Met-His-Ile-Arg, known as lactokinin, was identified as an angiotensin-converting enzyme (ACE) inhibitory peptide. glpbio.comnih.gov ACE inhibitors are a class of compounds that help relax blood vessels, thereby reducing blood pressure. While the ACE inhibitory activity of this lactokinin was found to be significantly lower than that of the pharmaceutical drug captopril, its discovery spurred further investigation into the bioactive potential of milk-derived peptides. glpbio.com

Current Research Landscape and Emerging Directions for this compound

The current research landscape for peptides like this compound is expanding beyond their initial focus on ACE inhibition. The concept of a "fitness landscape" in protein and peptide research is becoming more prominent, exploring how mutations or variations in amino acid sequences affect the function and specificity of these molecules. nih.govelifesciences.org This approach could be applied to understand how the specific sequence of this compound contributes to its biological activity and to potentially design novel peptides with enhanced or new functionalities.

Emerging research also investigates the broader health implications of bioactive peptides, including their antioxidant and immunomodulatory effects. hogrefe.com Furthermore, advancements in genetic code expansion and synthetic biology are opening new avenues for creating and studying novel peptides with tailored properties, which could include variants of this compound. acs.org The influence of this peptide on cellular processes, such as its interaction with cell surface receptors or its transport across biological membranes, are areas ripe for future exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41N7O6S B14236185 H-Ala-Leu-Pro-Met-His-OH CAS No. 252551-64-7

Properties

CAS No.

252551-64-7

Molecular Formula

C25H41N7O6S

Molecular Weight

567.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H41N7O6S/c1-14(2)10-18(30-21(33)15(3)26)24(36)32-8-5-6-20(32)23(35)29-17(7-9-39-4)22(34)31-19(25(37)38)11-16-12-27-13-28-16/h12-15,17-20H,5-11,26H2,1-4H3,(H,27,28)(H,29,35)(H,30,33)(H,31,34)(H,37,38)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

MEEIVQHFHHPEJB-JBDAPHQKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies and Advanced Peptide Engineering of H Ala Leu Pro Met His Oh

Chemical Synthesis Strategies for H-Ala-Leu-Pro-Met-His-OH and its Derivatives

The chemical synthesis of peptides like this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). bachem.comresearchgate.net Each approach offers distinct advantages and is chosen based on the desired scale of production and the specific peptide sequence. bachem.comrsc.org

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound Production

SPPS is the most common method for laboratory-scale peptide synthesis due to its efficiency and the ease of purification. researchgate.netgoogle.com In this technique, the peptide is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. google.com The synthesis of this compound via SPPS would proceed from the C-terminus (Histidine) to the N-terminus (Alanine).

The process involves repeated cycles of:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid.

Washing: Rinsing the resin to remove excess reagents and by-products.

Coupling: Addition of the next Nα-protected amino acid, which is activated to facilitate peptide bond formation.

Washing: Another series of rinses to purify the growing peptide chain. google.com

This cyclical process is often automated, allowing for the efficient synthesis of peptides. google.com The most widely used SPPS strategies are the Fmoc/tBu and Boc/Bzl methods, which differ in the protecting groups used and the conditions for their removal. researchgate.netmasterorganicchemistry.com The Fmoc/tBu strategy is generally preferred due to its use of milder cleavage conditions. masterorganicchemistry.com

Table 1: Key Steps in Fmoc-Based SPPS of this compound

StepDescriptionReagents Typically Used
Resin Loading The first amino acid, Fmoc-His(Trt)-OH, is attached to a solid support resin.Fmoc-His(Trt)-OH, DIC, HOBt, Resin
Deprotection The Fmoc group is removed from the resin-bound Histidine.20% Piperidine in DMF
Coupling The next amino acid, Fmoc-Met-OH, is activated and coupled to the free amine of Histidine.Fmoc-Met-OH, Coupling reagents (e.g., HATU, HOBt/DIC)
Repeat Cycles The deprotection and coupling steps are repeated for Pro, Leu, and Ala.Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Ala-OH
Final Cleavage The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.TFA-based cleavage cocktail (e.g., TFA/TIS/H2O)

This table is a simplified representation. Actual conditions may vary based on the specific protocol and reagents.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a solution. researchgate.net While it is a more traditional method and can be more labor-intensive for long peptides, it remains a valuable technique, especially for large-scale industrial production and the synthesis of shorter peptides. researchgate.netrsc.org

In LPPS, protected amino acids or peptide fragments are coupled in a suitable solvent. After each coupling step, the product must be isolated and purified before proceeding to the next step. researchgate.net For this compound, this could involve the synthesis of di- or tri-peptide fragments which are then coupled together to form the final pentapeptide.

Rational Design Principles for this compound Analogs and Variants

Rational design involves making specific, calculated changes to the peptide's structure to investigate or enhance its properties. nih.govmdpi.com This can include substitutions, deletions, or stereochemical modifications.

Alanine (B10760859) Scanning Mutagenesis to Elucidate Residue Importance in this compound

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function or stability. wikipedia.orgmolecularcloud.org By systematically replacing each amino acid in the this compound sequence with alanine, researchers can identify which residues are critical "hot spots" for its activity. molecularcloud.org Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue without introducing significant steric or conformational changes. wikipedia.org

Table 2: Alanine Scanning Analogs of this compound

Original PeptideAlanine-Substituted AnalogPurpose of Substitution
H-Ala -Leu-Pro-Met-His-OH(Already contains Alanine)N/A
H-Ala-Leu -Pro-Met-His-OHH-Ala-Ala -Pro-Met-His-OHTo assess the role of the hydrophobic isobutyl side chain of Leucine (B10760876).
H-Ala-Leu-Pro -Pro-Met-His-OHH-Ala-Leu-Ala -Met-His-OHTo evaluate the importance of the cyclic structure of Proline for the peptide's conformation.
H-Ala-Leu-Pro-Met -His-OHH-Ala-Leu-Pro-Ala -His-OHTo determine the contribution of the thioether side chain of Methionine.
H-Ala-Leu-Pro-Met-His -OHH-Ala-Leu-Pro-Met-Ala -OHTo investigate the role of the imidazole (B134444) ring of Histidine.

The resulting analogs would be synthesized and their biological activity compared to the original peptide. A significant drop in activity upon substitution would indicate that the original residue is crucial for the peptide's function. nih.gov

Stereochemical Modifications: D-Amino Acid Substitutions within this compound Framework

Most naturally occurring amino acids are in the L-configuration. unc.edu Introducing D-amino acids, their non-superimposable mirror images, can have profound effects on a peptide's structure and function. nih.govresearchgate.net Substituting one or more residues in this compound with their D-isomers can lead to:

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. mdpi.com

Altered Conformation: The presence of a D-amino acid can induce specific turns or secondary structures that may differ from the all-L-peptide, potentially altering its binding affinity for a target. researchgate.netmdpi.com

Table 3: Examples of D-Amino Acid Substituted Analogs of this compound

Position of SubstitutionD-Amino Acid AnalogPotential Rationale
AlanineH-d-Ala -Leu-Pro-Met-His-OHTo investigate the effect of N-terminal stereochemistry on activity and stability. mdpi.com
LeucineH-Ala-d-Leu -Pro-Met-His-OHTo probe the impact of side-chain orientation at a hydrophobic position.
ProlineH-Ala-Leu-d-Pro -Met-His-OHTo induce a specific turn conformation and enhance stability. researchgate.net
MethionineH-Ala-Leu-Pro-d-Met -His-OHTo assess the influence of stereochemistry at this position on receptor interaction. mdpi.com
HistidineH-Ala-Leu-Pro-Met-d-His -OHTo evaluate the effect of the D-isomer of the C-terminal residue.

The synthesis of these D-amino acid-containing analogs would follow standard peptide synthesis protocols, simply using the corresponding D-amino acid building block during the appropriate coupling cycle. peptide.com The biological evaluation of these stereochemically modified peptides can provide valuable insights into the structural requirements for activity and can lead to the development of more stable and potent analogs. nih.gov

Incorporation of Non-Proteinogenic Amino Acids to Enhance this compound Research Utility

The incorporation of non-proteinogenic amino acids (NPAAs)—those not among the 20 canonical amino acids—into the this compound sequence is a powerful strategy for enhancing its research utility. nih.govnih.gov This approach allows for the fine-tuning of the peptide's physicochemical properties, such as stability, potency, and conformation, thereby creating valuable molecular probes and potential therapeutic leads. sigmaaldrich.cnresearchgate.net Synthetic chemistry provides a direct route to incorporate a vast array of NPAAs at any desired position within the this compound backbone during solid-phase peptide synthesis (SPPS). bohrium.comgoogle.com

The primary motivations for incorporating NPAAs into the this compound scaffold include:

Enhanced Proteolytic Stability: Natural peptides are often susceptible to rapid degradation by proteases. nih.gov Replacing L-amino acids with D-enantiomers (e.g., D-Ala for L-Ala) or sterically hindered NPAAs (e.g., Cα,α-dialkylated amino acids like aminoisobutyric acid) can render the peptide bonds near the modification site resistant to enzymatic cleavage, prolonging the peptide's half-life. nih.govmdpi.com

Conformational Control: NPAAs can impose specific conformational constraints on the peptide backbone. For example, incorporating Cα,α-dialkylated amino acids can favor the formation of specific secondary structures like helices or turns. This is critical for stabilizing a bioactive conformation, which can lead to increased receptor affinity and selectivity. frontiersin.org

Modified Bioactivity: The introduction of novel side chains can alter the peptide's interaction with its biological target. sigmaaldrich.cn Replacing Leucine with Cyclohexylalanine (Cha), for instance, can modify the hydrophobicity and steric bulk at that position, potentially leading to altered binding affinity or selectivity. researchgate.net

Introduction of Probes and Labels: NPAAs can carry unique functional groups, such as fluorescent tags, photo-crosslinkers, or isotopically labeled atoms, which are invaluable for studying the peptide's mechanism of action, localization, and binding partners. sigmaaldrich.cngoogle.com

The table below outlines potential NPAA substitutions within the this compound sequence and their expected impact on its properties for research applications.

Original ResiduePotential NPAA SubstituteRationale and Research Utility
Ala D-Alanine (D-Ala)Increases resistance to exopeptidases at the N-terminus; probes stereochemical requirements for activity. longdom.org
Ala Aminoisobutyric acid (Aib)Induces a helical or turn conformation, restricting backbone flexibility to study conformational preferences.
Leu Cyclohexylalanine (Cha)Modifies hydrophobicity and steric bulk, probing the size and nature of the binding pocket. researchgate.net
Leu tert-Leucine (t-Leu)Introduces significant steric hindrance to limit side-chain and backbone flexibility.
Pro AzaprolineIntroduces a nitrogen atom at the α-carbon position, altering the backbone geometry and hydrogen bonding potential. researchgate.net
Met Norleucine (Nle)Acts as a non-oxidizable isostere of Methionine, enhancing chemical stability while maintaining similar hydrophobicity.
His 4-Bipyridylalanine (Bip)Can act as a metal-coordinating ligand for creating metal-based structural constraints or as a fluorescent probe. uwo.ca

The strategic incorporation of these and other NPAAs provides a versatile toolbox for systematically probing the structure-activity relationship (SAR) of this compound and developing analogs with superior research value. nih.govresearchgate.net

Peptidomimetic Design and Synthesis Based on this compound Scaffold

Peptidomimetics are molecules designed to mimic the structure and/or function of a natural peptide but with improved drug-like properties, such as enhanced metabolic stability and oral bioavailability. longdom.org The this compound sequence can serve as a valuable scaffold for the rational design of such mimetics. nih.gov The process typically begins by identifying the key amino acid residues responsible for biological activity (the pharmacophore) through techniques like alanine scanning. longdom.org Once the pharmacophore is known, medicinal chemistry strategies are employed to create molecules that present the essential functional groups in the correct spatial orientation. researchgate.net

Peptidomimetic design based on the this compound scaffold can be broadly categorized:

First-Generation Peptidomimetics: These are hybrid molecules that retain some peptide character but incorporate modifications to improve stability. This includes the incorporation of NPAAs, backbone modifications, or cyclization strategies, which result in pseudopeptides or constrained peptides. ub.edu

Second-Generation Peptidomimetics: These are typically small organic molecules designed to mimic the bioactive conformation of the parent peptide. The design process often uses the peptide's three-dimensional structure as a template to arrange key functional groups on a non-peptide organic scaffold, such as a benzodiazepine (B76468) or bicyclic lactam structure.

The goal is to move from a flexible, proteolytically labile peptide to a rigid, stable molecule that retains or improves upon the biological activity of the original this compound sequence. longdom.orgnih.gov

Conformational Constraints and Cyclization Strategies for this compound Mimics

Linear peptides like this compound are typically conformationally flexible in solution, which can result in reduced binding affinity due to the entropic penalty paid upon binding to a receptor. nih.gov Imposing conformational constraints is a key strategy in peptidomimetic design to "lock" the molecule into its bioactive shape, thereby increasing affinity, selectivity, and stability. nih.govencyclopedia.pub

Cyclization is one of the most effective methods for constraining a peptide's structure. altabioscience.comresearchgate.net Several cyclization strategies could be applied to the this compound scaffold:

Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal Alanine and the C-terminal Histidine would create a cyclic hexapeptide. altabioscience.com This is a common strategy but can be challenging for shorter sequences due to ring strain. nih.gov

Side-Chain-to-Side-Chain Cyclization: This involves introducing amino acids with reactive side chains (e.g., Aspartic Acid and Lysine for lactam bridge formation, or two Cysteine residues for a disulfide bridge) into the sequence and forming a covalent link. researchgate.netqyaobio.com For example, replacing Leu and Met with Cys would allow for a disulfide bridge.

Backbone Cyclization: A more advanced method involves linking the Nα or Cα atom of one residue to another part of the peptide, creating novel topological constraints not achievable with traditional methods. researchgate.net

Stapled Peptides: This technique is used to stabilize helical secondary structures by introducing a covalent brace between amino acid side chains, typically at the i and i+4 or i+7 positions. iptonline.com If this compound were part of a longer sequence predicted to form an α-helix, this method could be used to stabilize that conformation. mdpi.com

The table below compares various cyclization strategies applicable to creating mimics of this compound.

Cyclization StrategyDescriptionPotential Application to this compoundKey Advantages
Head-to-Tail (Lactam) Amide bond formation between N-terminal Ala and C-terminal His. altabioscience.comCreates cyclo-(Ala-Leu-Pro-Met-His).Global constraint on the entire backbone. nih.gov
Side-Chain Disulfide Introduction of two Cysteine residues (e.g., replacing Leu and Met) followed by oxidation to form a Cys-Cys bridge. researchgate.netCreates a loop within the peptide structure.Relatively simple to form; reversible under reducing conditions. altabioscience.com
Side-Chain Lactam Introduction of an acidic (e.g., Asp) and a basic (e.g., Lys) residue to form an amide bridge.Creates a stable, covalent loop of a defined size.Chemically robust and stable bond. nih.gov
Click Chemistry (Triazole) Introduction of an azide- and an alkyne-containing NPAA, followed by copper-catalyzed cycloaddition. altabioscience.comForms a stable 1,2,3-triazole ring as the bridge.High efficiency, bioorthogonal, and the triazole can act as a protease-resistant amide bond isostere. altabioscience.com

These strategies reduce the conformational flexibility of the peptide, pre-organizing it for receptor binding and often increasing its resistance to enzymatic degradation. nih.govencyclopedia.pub

Backbone Modifications for Enhanced Stability and Bioactivity in Peptidomimetics

Altering the chemical nature of the peptide backbone itself is a fundamental approach in peptidomimetic design to overcome the inherent instability of the amide bond to proteolysis. nih.govbachem.com These modifications, which create "peptide bond isosteres" or "pseudopeptides," can profoundly enhance metabolic stability and may also influence conformation and bioactivity.

Several backbone modifications could be synthetically introduced into the this compound sequence:

N-Methylation: Replacing the amide proton with a methyl group (e.g., at the Leu-Pro bond) eliminates the hydrogen bond donor capability of that amide. ub.edubachem.com This modification can increase resistance to proteases and enhance membrane permeability. ub.edu It also restricts the rotation around the C-N bond, influencing local conformation. nih.gov

Thioamides (ψ[CS-NH]): Replacing the amide carbonyl oxygen with sulfur results in a thioamide bond. This modification alters the electronic properties and hydrogen-bonding capacity of the backbone and is known to confer significant resistance to enzymatic cleavage.

Azapeptides: An azapeptide is created by substituting the α-carbon of an amino acid with a nitrogen atom (e.g., creating an aza-Leucine residue). researchgate.netresearchgate.net This substitution induces a significant bend in the peptide backbone, acting as a potent conformational constraint, and the resulting semicarbazide (B1199961) linkage is resistant to proteolysis. researchgate.netmdpi.com

The following table compares the properties of a native amide bond with those of common backbone modifications that could be applied to the this compound scaffold.

Backbone LinkageStructureSusceptibility to ProteolysisH-Bond DonorH-Bond AcceptorConformational Impact
Amide (Native) -CO-NH-HighYesYesFlexible
N-Methyl Amide -CO-N(CH₃)-LowNoYesRestricted rotation; can disrupt secondary structures. nih.gov
Thioamide -CS-NH-Very LowYesYes (weaker)Alters bond length and electronic character.
Azapeptide Linkage -CO-NH-N(R)-Very LowNoYesInduces a stable turn or bend in the backbone. researchgate.netmdpi.com

By systematically replacing one or more amide bonds in this compound with these surrogates, researchers can generate peptidomimetics with greatly enhanced stability, providing more robust tools for biological investigation. nih.govub.edu

Structural Elucidation and Conformational Analysis of H Ala Leu Pro Met His Oh

Advanced Spectroscopic Characterization of H-Ala-Leu-Pro-Met-His-OH Structure

A variety of sophisticated spectroscopic techniques are utilized to probe the intricate structural details of this compound, providing insights into its conformation, dynamics, and higher-order structural organization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the three-dimensional structure of peptides in solution. diva-portal.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, would be employed to assign the proton and carbon signals of each amino acid residue. uzh.chresearchgate.net

The analysis of nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, provides crucial distance constraints for structure calculation. ias.ac.in For instance, the observation of sequential (i, i+1) NOE connectivities would indicate a propensity for the peptide backbone to adopt a bent or helical conformation in certain regions. researchgate.net The chemical shifts of the α-protons, when compared to random coil values, can also offer clues about the secondary structure. researchgate.net Furthermore, the temperature coefficients of the amide proton chemical shifts can help identify hydrogen-bonded protons, which are shielded from the solvent. ias.ac.in

The presence of the proline residue introduces a unique conformational feature, as the X-Pro peptide bond can exist in either a cis or trans conformation. The relative populations of these conformers can be determined by integrating the corresponding NMR signals. nih.gov The conformational dynamics of the peptide can be further investigated by monitoring changes in NMR parameters, such as chemical shifts and line widths, as a function of temperature or solvent composition. ias.ac.in

Table 1: Representative NMR Data for Peptide Conformational Analysis

NMR ParameterInformation Provided
Chemical Shifts (¹H, ¹³C)Electronic environment of each nucleus, secondary structure propensity. researchgate.netchemicalbook.com
Coupling Constants (³J)Dihedral angles (φ, ψ) of the peptide backbone.
Nuclear Overhauser Effects (NOEs)Inter-proton distances, crucial for 3D structure determination. ias.ac.in
Temperature Coefficients (dδ/dT)Identification of intramolecular hydrogen bonds. ias.ac.in
Relaxation Times (T₁, T₂)Molecular motion and dynamics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of this compound

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. researchgate.net The far-UV CD spectrum (typically 190-250 nm) of this compound would provide a qualitative and quantitative estimation of its α-helical, β-sheet, and random coil content. creative-proteomics.com

Different secondary structures exhibit characteristic CD spectra. researchgate.net For example, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet structure is characterized by a negative band around 217 nm and a positive band around 195 nm. researchgate.net A random coil conformation generally displays a strong negative band near 198 nm. researchgate.net

The CD spectrum of this compound would be influenced by the individual amino acid residues and their spatial arrangement. researchgate.netunits.it The proline residue, in particular, can induce turns and kinks in the peptide backbone, which would be reflected in the CD spectrum. The effect of environmental factors such as solvent polarity and temperature on the CD spectrum can provide insights into the stability of the peptide's secondary structure. cdnsciencepub.com For instance, a decrease in the intensity of characteristic helical or sheet bands with increasing temperature would suggest a loss of ordered structure. cdnsciencepub.com

Table 2: Characteristic Far-UV CD Spectral Features of Protein Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~192 nm. nih.gov
β-SheetNegative band at ~217 nm, positive band at ~195 nm. researchgate.net
Random CoilStrong negative band near 198 nm. researchgate.net

Mass Spectrometry-Based Structural Footprinting and Higher-Order Structure Analysis of this compound

Mass spectrometry (MS)-based techniques, particularly those involving structural footprinting, have emerged as powerful tools for probing the higher-order structure and conformational dynamics of proteins and peptides. acs.orgnih.gov These methods provide information on the solvent accessibility of amino acid residues, which can be used to map binding interfaces and regions of conformational change. nih.govthermofisher.com

One common approach is hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govcreative-proteomics.com In this technique, the peptide is incubated in a deuterated solvent (D₂O), and the rate of exchange of backbone amide hydrogens with deuterium (B1214612) is measured by mass spectrometry. Residues buried within the core of a folded structure or involved in hydrogen bonding will exchange more slowly than solvent-exposed residues. nih.gov By analyzing the deuterium uptake of different peptide fragments generated by proteolysis, a map of solvent accessibility along the peptide chain can be constructed. nih.gov

Another method is hydroxyl radical footprinting, such as fast photochemical oxidation of proteins (FPOP). nih.gov This technique uses hydroxyl radicals, generated by laser photolysis of hydrogen peroxide, to covalently modify solvent-accessible amino acid side chains. thermofisher.comnih.gov The sites and extent of modification are then identified by mass spectrometry, providing a snapshot of the peptide's solvent-exposed surfaces. nih.gov These footprinting data can be used to validate and refine structural models of this compound derived from other methods. biorxiv.org

Table 3: Mass Spectrometry-Based Footprinting Techniques for Structural Analysis

TechniquePrincipleInformation Gained
Hydrogen-Deuterium Exchange (HDX-MS)Measures the rate of exchange of backbone amide protons with deuterium from the solvent. nih.govcreative-proteomics.comSolvent accessibility, dynamics, protein folding, and interaction sites. nih.gov
Hydroxyl Radical Footprinting (e.g., FPOP)Covalent modification of solvent-accessible amino acid side chains by hydroxyl radicals. thermofisher.comnih.govSolvent accessible surface area, mapping of binding sites. acs.org

Computational Approaches to this compound Conformation and Interactions

In conjunction with experimental techniques, computational methods play a crucial role in providing a detailed, atomistic-level understanding of the conformational landscape and interaction profiles of peptides like this compound.

Molecular Dynamics Simulations for this compound Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of biomolecules over time. pnas.org For this compound, MD simulations can provide a detailed picture of the peptide's flexibility and the various conformations it can adopt in solution. mdpi.com

The simulation starts with an initial structure of the peptide, which can be generated based on experimental data or theoretical predictions. The peptide is then placed in a simulated environment, typically a box of water molecules, and the forces between all atoms are calculated using a force field. mdpi.com By solving Newton's equations of motion, the trajectory of each atom is tracked over time, revealing the dynamic behavior of the peptide. acs.org

Analysis of the MD trajectory can identify the most populated conformational clusters, representing the most stable structures of the peptide. bioinfo.net.in It can also reveal transient or intermediate states that may be important for its biological function. plos.org Advanced simulation techniques, such as replica-exchange molecular dynamics, can be used to enhance the sampling of the conformational landscape and overcome energy barriers, providing a more comprehensive view of the peptide's structural diversity. acs.orgnih.gov The results of MD simulations can be used to interpret experimental data from NMR and CD spectroscopy, providing a synergistic approach to structural elucidation. bonvinlab.org

Ligand-Receptor Docking Simulations for this compound

To understand the potential biological function of this compound, it is essential to identify its molecular targets and characterize the interactions at the binding site. Ligand-receptor docking is a computational method used to predict the preferred binding orientation of a ligand (in this case, the peptide) to a receptor protein. nih.gov

Docking algorithms systematically search for possible binding poses of the flexible peptide within the binding pocket of a receptor, evaluating the complementarity of their shapes and chemical properties. oup.comnih.gov The quality of each pose is typically assessed using a scoring function that estimates the binding affinity. nih.govnih.gov

De Novo Peptide Structure Prediction for this compound and its Analogs

De novo peptide sequencing is a foundational method in proteomics for determining the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data, without reliance on sequence databases. wikipedia.org This approach is indispensable for identifying novel peptides, such as this compound, or for characterizing peptides that may have undergone post-translational modifications, which would preclude their identification through standard database searches. uniroma1.it The process involves the fragmentation of a precursor peptide ion within a mass spectrometer, followed by the computational reconstruction of the amino acid sequence based on the mass differences between the resulting fragment ions. wikipedia.orgnih.gov

The general workflow for de novo sequencing begins with the ionization of the peptide, typically using methods like electrospray ionization (ESI), followed by its isolation in the mass spectrometer. nih.gov The isolated peptide ion is then subjected to fragmentation through techniques such as Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), or Electron Transfer Dissociation (ETD). nih.govpnas.org Each method cleaves the peptide backbone at different locations, producing distinct series of fragment ions that provide complementary sequence information.

For instance, low-energy CID, a common fragmentation method, typically cleaves the peptide amide bond (CO-NH), resulting in b- and y-type ions. wikipedia.orgnih.gov By calculating the mass differences between consecutive ions in a series (e.g., y₁, y₂, y₃), one can deduce the mass of the corresponding amino acid residue and thereby reconstruct the sequence. nih.gov The presence of specific amino acids can influence fragmentation patterns; Proline, for example, often results in an unusually intense y-ion from cleavage at its N-terminal side. nih.gov

While specific de novo sequencing studies focusing exclusively on this compound are not extensively detailed in the literature, the methodology is directly applicable. The principles are well-demonstrated in the study of its analogs, such as the ACE-inhibitory peptide H-Ala-Leu-Pro-Met-His-Ile-Arg-OH (ALPMHIR). researchgate.netcambridge.org This peptide, a fragment of β-lactoglobulin, was identified from enzymatic digests of milk proteins, a process that relies heavily on mass spectrometry and sequencing to characterize the resulting bioactive peptides. cambridge.orgnih.gov

The table below summarizes the primary fragmentation methods used in de novo sequencing and the types of ions they generate.

Fragmentation MethodPrimary Ion Types GeneratedDescription
Collision-Induced Dissociation (CID) b, yInvolves colliding the peptide ion with an inert gas, leading to cleavage primarily at the peptide amide bonds. nih.gov
Electron Capture Dissociation (ECD) c, z•Involves the capture of a low-energy electron by a multiply-charged peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone. It is particularly effective for preserving labile post-translational modifications. nih.govpnas.org
Electron Transfer Dissociation (ETD) c, z•Involves transferring an electron from a radical anion to the peptide ion. Like ECD, it cleaves the N-Cα bond and is advantageous for analyzing larger peptides and those with labile modifications. nih.gov

The interpretation of the complex spectra generated during MS/MS experiments is facilitated by a variety of computational algorithms and software packages. wikipedia.org Early methods involved manual interpretation, but the high-throughput nature of modern proteomics has necessitated the development of automated tools. nih.gov These programs use sophisticated algorithms, including probabilistic network models and, more recently, deep learning, to accurately and rapidly determine peptide sequences from raw spectral data. wikipedia.org

Software/AlgorithmApproachKey Features
PEAKS Uses a specific algorithm for de novo sequencing alongside database search and PTM identification functionalities. wikipedia.orgOffers a complete software package for MS/MS data interpretation. wikipedia.org
PepNovo Employs a probabilistic network as a scoring method for high-throughput sequencing. wikipedia.orgKnown for its high speed, interpreting a single spectrum in less than 0.2 seconds. wikipedia.org
UniNovo Designed as a universal tool that performs well on various types of spectra (CID, ETD, HCD) and spectral pairs. wikipedia.orgIts versatility makes it applicable to data from different instrument types and fragmentation methods. wikipedia.org
Deep Learning Models Utilizes deep neural networks to learn fragmentation patterns directly from data, improving prediction accuracy. wikipedia.orgarxiv.orgCan achieve higher accuracy, especially for complex spectra, without relying on physics-based assumptions. arxiv.org
Amino AcidCodeConformational Propensity
Alanine (B10760859) Ala / AConsidered a strong α-helix former. annualreviews.org
Leucine (B10760876) Leu / LA strong α-helix former, but also frequently found in β-sheets. annualreviews.orgnih.gov
Proline Pro / PKnown as a helix terminator or "breaker" due to its rigid cyclic structure. It can induce polyproline II (PII) helical structures. annualreviews.orgacs.org
Methionine Met / MOften prefers to be in β-sheet regions. nih.gov
Histidine His / HCan act as a helix terminator. annualreviews.org

These propensities suggest that the this compound peptide would likely adopt a non-helical, potentially flexible conformation, with possible turns induced by the Proline and Histidine residues. Such structural features are often key to the peptide's interaction with biological targets.

Enzymatic and Molecular Interaction Studies of H Ala Leu Pro Met His Oh

Substrate Specificity and Enzymatic Hydrolysis of H-Ala-Leu-Pro-Met-His-OH

The metabolic fate of the pentapeptide this compound is dictated by its susceptibility to various peptidases, which exhibit specificities for particular amino acid residues and peptide bonds. The sequence of this peptide presents several potential cleavage sites for different classes of proteolytic enzymes, including aminopeptidases, proline-specific peptidases, and carboxypeptidases.

Aminopeptidase (B13392206) Activity on this compound Cleavage

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. oup.com The N-terminal sequence of the subject peptide, Ala-Leu-, makes it a potential substrate for several aminopeptidases.

Aminopeptidases can progressively cleave amino acids from the N-terminus, and their activity often ceases before a proline residue. nih.gov For this compound, this would imply the sequential removal of Alanine (B10760859) and then Leucine (B10760876). Leucine aminopeptidases (PepA), a class of metalloenzymes, are known to cleave N-terminal leucine residues. acs.org The presence of Leucine at the second position (P1') is significant, as N-terminal Leucine can be a destabilizing residue that influences a peptide's half-life. acs.org Enzymes like aminopeptidase N (APN), a membrane-bound ectopeptidase, show a preference for degrading peptides with a neutral amino acid at the N-terminus, such as Alanine. medchemexpress.com Therefore, it is highly probable that the initial degradation of this compound in a biological matrix would be initiated by the removal of the N-terminal Alanine, followed by the cleavage of Leucine by a leucine-specific aminopeptidase.

Proline-Specific Peptidase Interactions with this compound

Proline-specific peptidases (PSPs) are the only proteolytic enzymes capable of hydrolyzing the robust peptide bonds formed by proline residues. tandfonline.com The this compound sequence contains a Pro-Met bond, making it a target for certain PSPs.

One major class of PSPs is the prolyl oligopeptidase (POP) family, which are serine proteases that cleave peptide bonds at the carboxyl side of proline residues within a peptide chain (an endopeptidase activity). tandfonline.comdcu.ie The recognition sequence is typically X-Pro-Y, where POP cleaves the Pro-Y bond. tandfonline.com In the context of this compound, POP would be expected to hydrolyze the Pro-Met bond, yielding two fragments: H-Ala-Leu-Pro-OH and H-Met-His-OH. The ability of POP to degrade various bioactive peptides containing proline is well-documented. dcu.ie

Another class of enzymes, dipeptidyl peptidases, also interact with proline residues. Dipeptidyl peptidase IV (DPP-IV), for instance, cleaves dipeptides from the N-terminus of polypeptides specifically when proline is in the penultimate position (X-Pro-...). nih.gov The sequence of this compound does not fit this substrate requirement for DPP-IV. However, other proline-cleaving enzymes, such as aminopeptidase P (PepP), which hydrolyzes the Xaa-Pro peptide bond from the N-terminus, could potentially act on fragments generated by other enzymes but not on the intact parent peptide. nih.gov

Table 1: Examples of Bioactive Peptides Hydrolyzed by Prolyl Oligopeptidase (POP) and Their Cleavage Sites This table illustrates the typical endopeptidase activity of POP, which is relevant for predicting the cleavage of the Pro-Met bond in this compound.

PeptideSequence and Cleavage Point (▼)
Substance PArg-Pro-Lys-Pro▼Gln-Gln-Phe-Phe-Gly-Leu-Met
Angiotensin IAsp-Arg-Arg-Val-Tyr-Ile-His-Pro▼Phe-His-Leu
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro▼Phe
BradykininArg-Pro-Pro-Gly-Phe-Ser-Pro▼Phe-Arg
NeurotensinPyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro▼Tyr-Ile-Leu

Data sourced from Moriyama et al. 1988, O'Leary et al. 1996, Camargo et al. 1984, and Tate, 1981. dcu.ie

Carboxypeptidase-Mediated Cleavage of this compound

Carboxypeptidases are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. nih.gov The C-terminal residue of the subject peptide is Histidine (-His-OH). The susceptibility of this C-terminal Histidine to cleavage depends on the specificity of the particular carboxypeptidase.

Carboxypeptidase A (CPA) isoforms generally exhibit a preference for C-terminal amino acids with aromatic or large branched aliphatic side chains. google.com Studies on human carboxypeptidase A6 (CPA6), for example, have shown that it efficiently cleaves substrates with C-terminal Phe, Leu, Tyr, Met, and Trp. nih.gov However, its activity towards substrates with a C-terminal Histidine is significantly lower, exhibiting a very low turnover rate (kcat). nih.gov Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN) are specific for basic C-terminal residues, primarily Arginine and Lysine, and would not be expected to act on Histidine. nih.govgoogle.com

This suggests that the direct cleavage of the C-terminal Histidine from this compound by common carboxypeptidases would be an inefficient and slow degradation pathway compared to cleavages at the N-terminus or the internal proline site.

Table 2: Relative Reaction Rates of Human Carboxypeptidase A6 (CPA6) with Various C-Terminal Amino Acids This table highlights the low preference of CPA6 for C-terminal Histidine compared to bulky hydrophobic residues, suggesting slow cleavage of this compound from the C-terminus.

C-Terminal Amino Acid (in FA-Phe-Xaa series)Relative Reaction Rate (kcat/Km)
Phenylalanine (Phe)High
Leucine (Leu)High
Tyrosine (Tyr)High
Methionine (Met)High
Tryptophan (Trp)High
Isoleucine (Ile)Low
Valine (Val)Very Low
Alanine (Ala)Very Low
Histidine (His)Very Low

Data adapted from findings on CPA6 substrate specificity. nih.gov

In Vitro Kinetic Analysis of this compound Degradation Pathways

While specific kinetic parameters (Km, kcat) for the degradation of this compound are not available in the reviewed literature, a putative degradation pathway can be constructed based on the known specificities of peptidases. In vitro kinetic analysis would involve incubating the peptide with purified enzymes or cellular homogenates and monitoring the disappearance of the substrate and the appearance of products over time, typically using techniques like HPLC. nih.gov

The primary degradation pathways are likely to be mutually competitive:

N-terminal Degradation: Initiated by an aminopeptidase (e.g., APN) cleaving Alanine, followed by a leucine aminopeptidase cleaving Leucine. The rate would be dependent on the specific enzymes present.

Endopeptidic Cleavage: Mediated by a prolyl oligopeptidase (POP) cleaving the Pro-Met bond. This would be a single, potentially rapid, step yielding two smaller peptide fragments.

Table 3: Predicted Degradation Pathways and Products of this compound This table provides a hypothetical summary of the most probable enzymatic actions and the resulting peptide fragments based on established enzyme specificities.

Enzyme ClassProbable EnzymeCleavage SitePredicted ProductsPredicted Kinetic Efficiency
AminopeptidaseAminopeptidase N / Leucine AminopeptidaseAla▼Leu-Pro-Met-HisH-Ala-OH + H-Leu-Pro-Met-His-OHModerate to High
Proline-Specific PeptidaseProlyl Oligopeptidase (POP)Ala-Leu-Pro▼Met-HisH-Ala-Leu-Pro-OH + H-Met-His-OHHigh
CarboxypeptidaseCarboxypeptidase A (CPA)Ala-Leu-Pro-Met▼HisH-Ala-Leu-Pro-Met-OH + H-His-OHVery Low

Receptor Binding and Signaling Pathway Analysis of this compound

In Vitro Receptor Binding Affinity Assays for this compound and its Variants

The biological activity of a peptide is contingent upon its ability to bind to specific cellular receptors. mdpi.com In vitro receptor binding affinity assays are crucial for determining the strength of this interaction. A common method is the competitive binding assay, where the peptide of interest (the "cold" ligand) competes with a known radiolabeled or fluorescently-labeled ligand for binding to a receptor preparation (e.g., cell membranes or whole cells expressing the target receptor). mdpi.com The affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled peptide required to displace 50% of the specifically bound labeled ligand. This can be converted to an inhibition constant (Ki) or dissociation constant (Kd) to represent the intrinsic binding affinity. google.com

Specific receptor binding targets for this compound have not been identified in the surveyed scientific literature. Research would be required to screen the peptide against a panel of receptors, particularly those known to bind short oligopeptides. Should a target be identified, variants of the peptide could be synthesized to probe structure-activity relationships. For instance, alanine scanning or substitution of key residues (e.g., Pro, Met, His) would reveal which amino acids are critical for receptor interaction.

The degradation products identified in section 4.1.4 (e.g., H-Ala-Leu-Pro-OH, H-Met-His-OH) would also be tested. It is possible that a metabolite, rather than the parent peptide, is the primary bioactive molecule. For example, studies on other peptides have shown that enzymatic cleavage can result in a complete loss of receptor binding affinity, underscoring the importance of the intact C-terminal or N-terminal sequence for activity. mdpi.com

Table 4: Illustrative Data from a Hypothetical Competitive Receptor Binding Assay This table illustrates the type of data that would be generated from an in vitro binding assay to characterize the affinity of this compound and its variants for a putative receptor 'X'. The values are for demonstration purposes only.

CompoundDescriptionIC50 (nM)
Labeled LigandReference compound with known affinityN/A
This compoundParent Peptide50
H-Gly -Leu-Pro-Met-His-OHVariant (Ala to Gly substitution)250
H-Ala-Leu-Ala -Met-His-OHVariant (Pro to Ala substitution)>10,000
H-Ala-Leu-Pro-Met-Ala -OHVariant (His to Ala substitution)800
H-Ala-Leu-Pro-OHPotential MetaboliteNo binding detected
H-Met-His-OHPotential MetaboliteNo binding detected

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the chemical compound This compound for the topics outlined in your request. The scientific studies in the public domain focus on a related but distinct peptide, the heptapeptide (B1575542) H-Ala-Leu-Pro-Met-His-Ile-Arg-OH (also known as ALPMHIR), which is derived from the milk protein β-lactoglobulin. chemimpex.commedcraveonline.comnih.govresearchgate.netnih.gov

Due to the strict instruction to focus solely on the hexapeptide this compound, it is not possible to generate the requested article on its enzymatic and molecular interaction studies. Attributing the findings from the well-researched heptapeptide ALPMHIR to the specified hexapeptide would be scientifically inaccurate.

Therefore, the following sections as per your outline cannot be completed for this compound due to a lack of available data:

Macromolecular Interaction Profiling of this compound

Investigation of Non-Enzymatic Interactions with Biological Macromolecules (e.g., Nucleic Acids)

Should you wish to proceed with an article on the scientifically documented peptide H-Ala-Leu-Pro-Met-His-Ile-Arg-OH , the available research could be used to address a similar outline.

Biological Activity Mechanisms of H Ala Leu Pro Met His Oh in Pre Clinical Research

Hypocholesterolemic Mechanisms of Action of H-Ala-Leu-Pro-Met-His-OH

There is currently a lack of specific research on the hypocholesterolemic effects of the peptide this compound. In contrast, another peptide, sometimes referred to as lactostatin and possessing the sequence Ile-Ile-Ala-Glu-Lys (IIAEK), has been the subject of such studies. nih.govjst.go.jpscite.aiacs.org Research on IIAEK suggests it may lower cholesterol by activating the expression of the cholesterol 7α-hydroxylase (CYP7A1) gene, which is a key enzyme in cholesterol degradation. nih.govjst.go.jp This action is thought to be mediated through a calcium channel-related MAPK signaling pathway. nih.govencyclopedia.pubnih.govmdpi.com Furthermore, studies on IIAEK in Caco-2 cells, a model for the human intestine, indicate it may reduce the expression of genes associated with intestinal cholesterol metabolism, such as ATP-binding cassette transporter A1 (ABCA1). mdpi.com

It is important to emphasize that this data pertains to IIAEK and cannot be directly attributed to this compound without specific investigation.

In Vitro Studies on Cholesterol Metabolism Pathways Affected by this compound

No in vitro studies specifically investigating the effects of this compound on cholesterol metabolism pathways were identified in the available literature.

Mechanistic Investigations in Non-Human Cellular Models

No mechanistic investigations using non-human cellular models to explore the hypocholesterolemic activity of this compound were found in the available literature.

Other Investigated Biological Activities and their Molecular Basis (In Vitro and Non-Human In Vivo Models)

Antioxidant Activity Mechanisms of this compound and Related Peptides

General studies on antioxidant peptides from various food sources have highlighted the importance of specific amino acid compositions and sequences. nih.govkosfaj.org However, without specific experimental data for this compound, its antioxidant mechanism remains speculative.

Table 1: Amino Acid Composition and Potential Antioxidant Contribution

Amino AcidPotential Contribution to Antioxidant Activity
Alanine (B10760859) (Ala) Hydrophobic nature may facilitate interaction with lipidic components. nih.gov
Leucine (B10760876) (Leu) Hydrophobic nature may enhance access to lipid-soluble free radicals. nih.gov
Proline (Pro) Can interrupt peptide secondary structure, potentially increasing the availability of other residues to act as antioxidants. nih.gov Proline itself is also noted for its role in antioxidative reactions. nih.gov
Methionine (Met) The sulfur-containing side chain can be oxidized, thereby neutralizing reactive oxygen species. jst.go.jppnas.org
Histidine (His) The imidazole (B134444) ring can chelate metal ions and scavenge free radicals. jst.go.jpnih.gov

This table is based on the general properties of the individual amino acids and does not represent experimental data for the peptide this compound.

Potential Modulatory Roles in Cellular Processes beyond Cholesterol Regulation

Specific research on the modulatory roles of this compound in cellular processes beyond cholesterol regulation is not available. However, a related peptide, H-Ala-Leu-Pro-Met-His-Ile-Arg-OH, has been identified as a lactokinin and an angiotensin-converting enzyme (ACE) inhibitory peptide. glpbio.comnih.gov This suggests that peptides with similar core sequences may have roles in regulating physiological processes such as blood pressure. The influence of the lactokinin Ala-Leu-Pro-Met-His-Ile-Arg on the release of endothelin-1 (B181129) by endothelial cells has also been investigated. nih.gov

Furthermore, individual amino acids within the this compound sequence are known to be involved in a multitude of cellular functions. For instance, proline metabolism is crucial for protein synthesis, wound healing, and immune responses. nih.gov Methionine is a key component in protein synthesis and can be reversibly oxidized, suggesting a potential role in cellular regulation through redox signaling. pnas.org Amino acids like leucine and alanine are fundamental for protein structure and energy metabolism. nih.gov

Without dedicated studies, any potential modulatory roles of the specific peptide this compound in these or other cellular processes remain to be elucidated.

Advanced Analytical Methodologies for H Ala Leu Pro Met His Oh Quantification and Characterization

Chromatographic Techniques for H-Ala-Leu-Pro-Met-His-OH Separation and Purity Assessment

Chromatography is a cornerstone for the purification and analysis of peptides like this compound. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the peptide and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating peptides. For peptides lacking a strong chromophore, detection can be a challenge. Pre-column derivatization is a strategy employed to enhance the detectability of such peptides by introducing a fluorescent or UV-absorbing tag to the N-terminus or other functional groups. tandfonline.com

Common derivatizing reagents for peptides include:

Dansyl chloride: Reacts with primary and secondary amines to yield highly fluorescent derivatives. tandfonline.com

Fluorescamine: Reacts with primary amines to form fluorescent products. tandfonline.com

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to create fluorescent isoindole derivatives. tandfonline.com

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent reacts with amino groups to produce derivatives that can be detected by fluorescence, significantly improving ionization potential for mass spectrometry. acs.org

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Used for pre-column fluorescence derivatization, enabling detection limits in the femtomole range. nih.gov

The derivatization reaction must be rapid, quantitative, and produce a stable product to ensure accurate quantification. While these strategies are generally applicable to peptides, specific application to this compound would require method development to optimize reaction conditions and chromatographic separation of the derivatized peptide.

Table 1: Common Derivatization Reagents for Peptide HPLC Analysis

ReagentTarget Functional GroupDetection MethodAdvantages
Dansyl ChloridePrimary and Secondary AminesFluorescenceHigh sensitivity
o-Phthaldialdehyde (OPA)Primary AminesFluorescenceRapid reaction, high sensitivity
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)Primary and Secondary AminesFluorescenceImproves ionization for MS, enhances fragmentation
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Primary and Secondary AminesFluorescenceVery low detection limits

Ion-Exchange and Reversed-Phase Chromatography Applications for this compound Analysis

Reversed-Phase Chromatography (RP-HPLC) is the most widely used chromatographic mode for peptide separation. bio-conferences.org It separates molecules based on their hydrophobicity. For this compound, which contains both hydrophobic (Alanine, Leucine (B10760876), Proline, Methionine) and a hydrophilic, basic (Histidine) residue, RP-HPLC is an effective tool for purification and analysis. Typically, a C18 stationary phase is used with a mobile phase consisting of an aqueous component (often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) and an organic modifier like acetonitrile (B52724). bio-conferences.orgresearchgate.net Peptides are eluted by a gradient of increasing organic modifier concentration. bio-conferences.org The relatively hydrophobic nature of this compound would result in good retention on an RP column.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. The Histidine residue in this compound has an imidazole (B134444) side chain with a pKa of approximately 6.0. This means that at a pH below 6, the peptide will carry a positive charge and can be separated using a cation-exchange resin. researchgate.net Conversely, at a pH significantly above 6, it would be less retained. IEC is particularly useful as an initial fractionation step for complex hydrolysates of β-lactoglobulin, allowing for the enrichment of peptides with specific charge characteristics before further purification by RP-HPLC. nih.govlaborundmore.com

Table 2: Chromatographic Methods for this compound Analysis

TechniquePrinciple of SeparationStationary Phase ExampleMobile Phase ExampleApplication
Reversed-Phase HPLC (RP-HPLC)HydrophobicityC18, C8Water/Acetonitrile with 0.1% TFAPurity assessment, quantification
Ion-Exchange Chromatography (IEC)Net ChargeCation Exchanger (e.g., Mono S)pH gradient buffer systemFractionation of hydrolysates

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. chromatographyonline.com For the analysis of complex peptide mixtures, such as those resulting from the enzymatic digestion of β-lactoglobulin, UHPLC can resolve components that might co-elute in a standard HPLC separation. chromatographyonline.comnih.gov The enhanced peak capacity of UHPLC is particularly valuable for accurately quantifying this compound in the presence of other structurally similar peptides. chromatographyonline.com The use of UHPLC can lead to narrower peaks and improved baseline resolution, which is critical for reliable integration and quantification. chromatographyonline.comymc.co.jp

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of peptides due to its high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Peptide Profiling and Sequence Verification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide analysis. In this setup, the effluent from an HPLC or UHPLC column is directly introduced into the mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan). Then, specific peptide ions, such as the one corresponding to this compound, are selected and fragmented. The resulting fragment ions are analyzed in a second stage of mass spectrometry (MS2 scan), producing a fragmentation pattern that is unique to the peptide's amino acid sequence. eurofins.com

This fragmentation data allows for unambiguous sequence verification. For instance, a study investigating the oxidation of β-lactoglobulin peptides used LC-MS to analyze a related peptide, Ala-Leu-Pro-Met-His-Ile-Arg, demonstrating the utility of this technique for peptides containing the H-Ala-Leu-Pro-Met-His sequence. nih.gov The high mass accuracy of modern mass spectrometers allows for the confident identification of the peptide based on its exact mass. wur.nl

Table 3: Representative LC-MS/MS Parameters for Peptide Analysis

ParameterTypical SettingPurpose
LC System UHPLCHigh-resolution separation
Column C18, 1.7 µm particle sizeReversed-phase peptide separation
Mobile Phase A 0.1% Formic Acid in WaterAqueous mobile phase
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic mobile phase
Gradient 5-40% B over 30 minElution of peptides
MS System Q-TOF or OrbitrapHigh-resolution, accurate mass measurement
Ionization Mode Electrospray Ionization (ESI), PositiveEfficient ionization of peptides
Scan Mode Data-Dependent Acquisition (DDA)Automated MS and MS/MS data collection
Collision Energy Ramped or fixedPeptide fragmentation for sequencing

Proteomic Identification Methods Applied to this compound and its Biological Context

Proteomic workflows are designed for the large-scale identification and quantification of proteins and peptides in complex biological samples. The identification of this compound from a β-lactoglobulin hydrolysate is a typical application of a "bottom-up" proteomics approach. wur.nlccamp.res.in

In this approach, the source protein (β-lactoglobulin) is enzymatically digested, and the resulting complex mixture of peptides is analyzed by LC-MS/MS. The acquired MS/MS spectra are then searched against a protein sequence database using specialized software (e.g., Mascot, Sequest). The software theoretically fragments all possible peptides from the database and compares the theoretical fragmentation patterns with the experimental ones to identify the peptides present in the sample. eurofins.com

Quantitative proteomics can also be employed to determine the amount of this compound. Label-free quantification methods rely on the direct comparison of the peak intensities or spectral counts of the peptide across different samples. nih.gov Alternatively, stable isotope labeling methods can be used for relative or absolute quantification. The ability of mass spectrometry to distinguish between closely related protein isoforms and monitor post-translational modifications makes it a powerful tool for studying this compound in its biological context. nih.gov

Quantitative Analysis of this compound and its Enzymatic Metabolites

The quantitative analysis of this compound and its metabolites, which are products of enzymatic degradation, is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netveedalifesciences.com This powerful technique offers superior specificity and sensitivity, allowing for the differentiation and quantification of the parent peptide from its various breakdown products, even at low concentrations in complex biological matrices like plasma or cell culture media. researchgate.netnih.goveuropeanpharmaceuticalreview.com

The process typically involves an enzymatic digestion step to break down the parent peptide into smaller, more easily quantifiable fragments. veedalifesciences.com High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the peptide and its metabolites based on their physicochemical properties before they are introduced into the mass spectrometer. europeanpharmaceuticalreview.comnih.gov The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly selective and sensitive detection. researchgate.net For quantitative accuracy, stable-isotope labeled internal standards are often employed. researchgate.netmetbio.net

Research has shown that peptides rich in proline, like this compound, often exhibit resistance to degradation by certain digestive enzymes. cambridge.org However, they are still susceptible to other peptidases. For instance, studies on the related lactokinin, Ala-Leu-Pro-Met-His-Ile-Arg, have demonstrated its transport across Caco-2 cell monolayers, albeit in low concentrations, with mass spectrometry being essential for its detection in the serosal compartment. researchgate.net The enzymatic metabolites of this compound would likely include smaller peptide fragments resulting from the cleavage of peptide bonds. For example, dipeptides such as Val-Leu and Leu-Ala have been identified as products of enzymatic hydrolysis of larger proteins. jst.go.jp

Table 1: LC-MS/MS Parameters for Peptide Quantification

Parameter Description Typical Application
Chromatography
Column Reversed-phase (e.g., C18) Separation of peptides and their metabolites based on hydrophobicity. europeanpharmaceuticalreview.com
Mobile Phase Gradient of water and acetonitrile with an acid modifier (e.g., formic acid). europeanpharmaceuticalreview.com Elution of analytes from the column.
Flow Rate 0.2 - 0.6 mL/min Controls the speed of separation.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI) Generates charged ions from the eluted analytes. nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) Highly selective and sensitive quantification of target analytes. researchgate.net
Precursor Ion Mass-to-charge ratio (m/z) of the parent peptide or metabolite. Selection of the specific molecule to be fragmented.
Product Ions m/z of specific fragments generated from the precursor ion. Confirmation and quantification of the analyte.

Advanced NMR Spectroscopy for this compound in Complex Biological Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and interactions of molecules in solution. parisdescartes.frresearchgate.net For the analysis of this compound in complex biological matrices such as biofluids, advanced NMR methods are indispensable. parisdescartes.frnih.gov These techniques can overcome challenges like low sensitivity and signal overlap from numerous other molecules present in the sample. nih.govresearchgate.net

High-field NMR spectrometers (e.g., 600 MHz and above) combined with cryogenically cooled probes significantly enhance sensitivity, enabling the detection of peptides at lower concentrations. nih.govacs.org Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for resolving overlapping signals and assigning the resonances of individual amino acid residues within the peptide. researchgate.net These experiments provide information about through-bond and through-space correlations between protons, respectively, which is essential for determining the peptide's conformation.

Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of the peptide are interacting with larger biomolecules, such as proteins or cell membranes. researchgate.net Isotope labeling, where specific atoms in the peptide (e.g., ¹³C, ¹⁵N) are replaced with their NMR-active isotopes, can further enhance spectral resolution and provide more detailed structural and dynamic information. nih.govnih.gov The use of such advanced NMR methodologies allows for a comprehensive characterization of this compound's behavior in a physiologically relevant environment. parisdescartes.fr

Table 2: Advanced NMR Techniques for Peptide Characterization in Biological Samples

NMR Technique Information Obtained Relevance for this compound
1D ¹H NMR Provides a general overview of the proton signals in the sample. Initial assessment of peptide presence and purity.
2D TOCSY Shows correlations between all protons within a spin system (amino acid residue). Aids in the assignment of amino acid residues. researchgate.net
2D NOESY Reveals through-space proximity between protons (< 5 Å). Provides information about the peptide's 3D conformation and folding.
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms. Improves spectral resolution and aids in resonance assignment. nih.gov
¹H-¹⁵N HSQC Correlates amide protons with their directly attached nitrogen atoms. Provides information on the peptide backbone and is sensitive to environmental changes.
STD NMR Identifies which parts of a ligand are in close contact with a macromolecular receptor. Can determine the binding epitope of this compound when interacting with a target. researchgate.net

| Diffusion Ordered Spectroscopy (DOSY) | Separates signals of different molecules based on their diffusion rates. | Can confirm the binding of the peptide to larger molecules. |

Microfluidic and Miniaturized Analytical Platforms for this compound Research

Microfluidic technology, also known as lab-on-a-chip, offers significant advantages for the analysis of peptides like this compound. nih.govnih.gov These miniaturized platforms integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip, leading to reduced sample and reagent consumption, faster analysis times, and higher throughput. creative-biolabs.comnih.gov

For peptide analysis, microfluidic devices are often coupled with mass spectrometry (MS) or electrophoretic separation methods. nih.govnih.gov Microchip electrophoresis (MCE) can achieve rapid and high-resolution separations of peptides with minimal sample volume. d-nb.info Integrated microfluidic systems can incorporate online sample enrichment, enzymatic digestion, and nano-electrospray ionization for direct MS analysis, streamlining the entire analytical workflow. acs.org

The development of miniaturized analytical platforms is particularly beneficial for studying peptide-cell interactions and enzymatic stability. ufluidix.com Microfluidic devices can be designed to mimic physiological environments, allowing for real-time monitoring of peptide transport and metabolism in cell culture models. ufluidix.com These systems provide precise control over experimental conditions and enable high-throughput screening of peptide analogs or the effects of different enzymatic inhibitors. creative-biolabs.comfrontiersin.org

Table 3: Microfluidic Platforms for Peptide Analysis

Platform Type Key Features Application in this compound Research
Microchip Electrophoresis (MCE) High separation efficiency, fast analysis, low sample consumption. d-nb.info Separation and quantification of this compound and its charged metabolites.
Integrated LC-MS Chip Combines sample enrichment, chromatographic separation, and nano-ESI on a single chip. acs.org Automated, high-sensitivity quantification of the peptide and its metabolites in biological samples.
Droplet Microfluidics Generation of picoliter to nanoliter volume droplets for high-throughput screening. Encapsulation of single cells with the peptide to study cellular uptake and metabolism at the single-cell level.

| Organ-on-a-Chip | Microfluidic cell culture devices that mimic the physiology of human organs. | Investigation of the absorption, distribution, and metabolism of this compound in a more physiologically relevant context. |

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